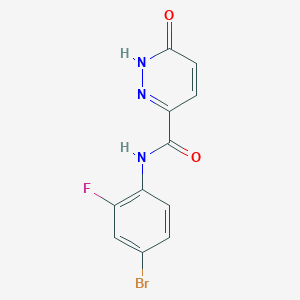

N-(4-溴-2-氟苯基)-6-氧代-1H-吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of heterocyclic compounds that have attracted significant interest for their potential in various applications, particularly in medicinal chemistry due to their structural diversity and biological activities. Although the specific compound N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide might not have been directly studied, related structures have been synthesized and analyzed for their cytotoxic, antioxidant, and other biological activities, indicating the relevance of this structural framework in drug design and discovery.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, starting from appropriate heterocyclic and halogenated aromatic components. For instance, compounds with similar structures have been synthesized by reacting substituted isatin derivatives with hydrazine carboxamide precursors in the presence of catalytic amounts of an acid, followed by refluxing in ethanol (Journals Iosr, Priyanka B Kolanpaka, & Sammaiah Gade, 2015). These methodologies highlight the general approach that might be applied to synthesize the compound , involving key steps of activation, coupling, and cyclization.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features a pyridazine core substituted with various functional groups that significantly influence their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used to elucidate the structure, confirming the presence of the pyridazine ring, substituents, and the overall molecular conformation. For example, the structural and electronic features of similar compounds have been characterized, providing insights into their molecular geometry, electronic distribution, and potential interaction sites for biological activity (Yu-Mei Qin et al., 2019).

科学研究应用

抗病毒药物发现

一项相关研究讨论了抗病毒药物发现的更广泛背景,包括探索各种化合物在潜在治疗应用中的可能性。尽管没有提到感兴趣的确切化合物,但该综述强调了抗病毒研究中结构类似物的重要性 (De Clercq, 2009)。

激酶抑制剂用于癌症治疗

另一项研究侧重于发现N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺(BMS-777607),这是一种选择性和口服有效的Met激酶超家族抑制剂,表明吡啶二氮化物衍生物在靶向参与癌症进展的特定激酶方面的治疗潜力 (Schroeder et al., 2009)。

合成和抗微生物活性

关于新的硫代取代乙基烟酸酯、噻吩[2,3-b]吡啶和吡啶噻吩嘧啶衍生物的合成和抗微生物活性研究展示了基于吡啶二氮化物的化合物的化学多样性及其在开发新的抗微生物剂中的潜在应用 (Gad-Elkareem et al., 2011)。

作用机制

Target of Action

A structurally similar compound, vandetanib , is known to inhibit VEGFR, EGFR, and RET signaling . These targets play crucial roles in cell proliferation and angiogenesis, which are essential processes in tumor growth and metastasis .

Mode of Action

Based on the action of vandetanib , it can be hypothesized that this compound might interact with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the downstream signaling pathways .

Biochemical Pathways

If we consider the action of vandetanib , it can be inferred that the compound might affect pathways related to cell proliferation, survival, and angiogenesis .

Pharmacokinetics

Vandetanib, a structurally similar compound, is known to have linear pharmacokinetics with auc and cmax increasing proportionally with dose . The tissue distribution of Vandetanib is extensive and dose-dependent, with significant concentrations found in the liver and lungs . The primary metabolite of Vandetanib is N-desmethyl-vandetanib, produced primarily by CYP3A4 .

Result of Action

Based on the action of vandetanib , it can be hypothesized that this compound might inhibit cell proliferation and angiogenesis, thereby exerting antitumor effects .

属性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJUQTKRZLQFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)